Phenyl propargyl ether
Overview
Description
Phenyl propargyl ether, also known as 3-Phenoxy-1-propyne, is an organic compound with the linear formula HC≡CCH2OC6H5 . It is used as a building block for synthesis . The compound is a clear colorless to faintly yellow liquid .
Synthesis Analysis
Phenyl propargyl ether can be synthesized from 3-Bromopropyne and Benzyl alcohol . Other studies have reported the synthesis of propargyl ethers using transition metal catalyst systems including MoCl5, WC16, and PdCl2 .Molecular Structure Analysis
The molecular structure of Phenyl propargyl ether has been characterized using 1H NMR and FTIR analysis . The compound has a molecular weight of 132.16 .Chemical Reactions Analysis
Phenyl propargyl ethers are known to undergo Claisen type sigmatropic rearrangement to 2H-chromenes . Theoretical studies have also investigated the reaction mechanism and kinetics of the phenyl + propargyl association .Physical And Chemical Properties Analysis
Phenyl propargyl ether has a refractive index of n20/D 1.535 and a density of 1.030 g/mL at 20 °C . It is a combustible liquid .Scientific Research Applications
Organic Chemical Synthesis Intermediate
Phenyl propargyl ether is primarily used as an organic chemical synthesis intermediate . This means it is used in the production of other chemicals, serving as a building block in various chemical reactions.
Propargylation Agent
The propargyl group in Phenyl propargyl ether is a highly versatile moiety. Its introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Building Blocks for Heterocyclic Compounds
Phenyl propargyl ether can be used to introduce propargyl groups into heterocyclic rings. This is highly desirable as it allows access to important and novel organic precursors . Heterocyclic compounds are key building blocks of natural products, drugs, and functional organic materials .
Catalysts and Catalytic Systems
Phenyl propargyl ether can be used in the development of catalysts and catalytic systems . These catalysts can then be used to speed up chemical reactions in various industrial processes.
Production of Homopropargylic Reagents
Phenyl propargyl ether can be used in the production of homopropargylic reagents . These reagents are useful in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Synthesis of Complex Structures
In many cases, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . This makes Phenyl propargyl ether a valuable tool in the synthesis of complex organic compounds.
Safety And Hazards
Future Directions
Recent advances in the synthesis of propargyl derivatives have opened up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways . Future research may focus on exploring these new pathways and developing new applications for Phenyl propargyl ether.
properties
IUPAC Name |
prop-2-ynoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRJSXKXVZCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159653 | |
Record name | (Prop-2-ynyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl propargyl ether | |
CAS RN |
13610-02-1 | |
Record name | (2-Propyn-1-yloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13610-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Prop-2-ynyloxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013610021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Prop-2-ynyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (prop-2-ynyloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (PROP-2-YNYLOXY)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN9AYQ8LES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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